molecular formula C17H24N4O2 B15314993 4-(2-Amino-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

4-(2-Amino-benzoimidazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B15314993
M. Wt: 316.4 g/mol
InChI Key: DQIBOUOHHYMZIZ-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate: is a synthetic organic compound that features a piperidine ring substituted with a tert-butyl ester and a benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions One common approach starts with the preparation of the benzodiazole moiety, followed by its attachment to the piperidine ringSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its benzodiazole moiety is of particular interest due to its potential binding affinity to various proteins and enzymes .

Medicine

In medicinal chemistry, tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole moiety can bind to proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of tert-butyl 4-(2-amino-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole moiety, in particular, provides unique binding characteristics that are not present in similar compounds .

Properties

Molecular Formula

C17H24N4O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 4-(2-aminobenzimidazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)20-10-8-12(9-11-20)21-14-7-5-4-6-13(14)19-15(21)18/h4-7,12H,8-11H2,1-3H3,(H2,18,19)

InChI Key

DQIBOUOHHYMZIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C3=CC=CC=C3N=C2N

Origin of Product

United States

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